3-Ethoxy-5-methoxy-2-methyl-1H-indene
Description
3-Ethoxy-5-methoxy-2-methyl-1H-indene is a substituted indene derivative characterized by three distinct functional groups: an ethoxy group at position 3, a methoxy group at position 5, and a methyl group at position 2. The indene backbone consists of a bicyclic structure with a five-membered ring fused to a six-membered aromatic ring.
Properties
CAS No. |
52750-07-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-ethoxy-5-methoxy-2-methyl-1H-indene |
InChI |
InChI=1S/C13H16O2/c1-4-15-13-9(2)7-10-5-6-11(14-3)8-12(10)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
XKIGHKKKCWFLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CC2=C1C=C(C=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Indene Derivatives
The following table summarizes key structural differences between 3-Ethoxy-5-methoxy-2-methyl-1H-indene and similar compounds:
Key Observations:
- Position 5 Methoxy Group : Common in all listed compounds, suggesting its role in modulating electronic properties (e.g., electron donation via resonance) .
- Ethoxy vs. Hydroxy/Acetate : The ethoxy group at position 3 in the target compound contrasts with the hydroxy and acetate groups in , which may alter solubility and reactivity (e.g., hydrogen bonding vs. steric effects).
- Methyl Group at Position 2 : Shared with and , this group likely enhances steric hindrance, affecting regioselectivity in reactions.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility:
- Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (19) : Reported in 96% yield with detailed ¹H NMR data (δ 7.70–1.31 ppm), indicating aromatic protons, ester methylene, and methoxy signals .
- 5-Methoxy-2-methyl-1H-indole : As an indole derivative, it exhibits fluorescence properties, typical of conjugated heterocycles .
Reactivity Insights:
- Ester vs. Ether Reactivity : Compound 19’s ester group at position 2 is susceptible to hydrolysis, whereas the ethoxy group in the target compound is more stable under basic conditions .
- Amine Functionalization : The amine in enables nucleophilic reactions, contrasting with the ethoxy group’s inertness in similar contexts.
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